4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
説明
特性
IUPAC Name |
4-butoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-4-13-24-16-8-6-15(7-9-16)18(23)20-12-11-19-17-10-5-14(2)21-22-17/h5-10H,3-4,11-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAXNSEQXRXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the 6-methylpyridazin-3-ylamine, which is then reacted with 2-bromoethylamine to form the intermediate. This intermediate is subsequently coupled with 4-butoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
The compound’s structural and synthetic features are compared below with similar benzamide derivatives from the evidence. Key differences in substituents, synthetic yields, and physicochemical properties highlight its unique profile.
Structural Features
Key Observations :
- The 6-methylpyridazine moiety is distinct from the thienyl, isoxazolyl, or thiazolyl groups in –3 compounds, suggesting divergent binding interactions (e.g., hydrogen bonding vs. π-π stacking).
生物活性
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and research findings from various studies.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is CHNO, with a molecular weight of approximately 302.37 g/mol. The compound features a butoxy group, a pyridazine moiety, and an amide linkage, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, compounds structurally similar to 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.
A study highlighted that certain benzamide derivatives were effective against cancer cells by inducing apoptosis and inhibiting cell cycle progression. These effects were attributed to the modulation of specific signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to antitumor properties, benzamide derivatives have demonstrated antimicrobial activity. In vitro tests against Gram-positive and Gram-negative bacteria revealed that these compounds could inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Antitumor Efficacy : A compound structurally related to 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Testing : In a comparative study, several benzamide derivatives were screened for their antibacterial properties using the broth microdilution method. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus.
The biological activity of 4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can be attributed to its ability to interact with specific biological targets:
- Cell Cycle Regulation : The compound may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting apoptosis in cancer cells.
- Bacterial Cell Wall Disruption : The structural components allow for binding to bacterial enzymes involved in peptidoglycan synthesis .
Data Summary
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the butoxy group (δ 0.9–1.7 ppm for CH₂/CH₃), pyridazine protons (δ 7.5–8.5 ppm), and amide NH (δ 8.0–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethylenediamine linker .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~399.2).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by UV at 254 nm) .
How can computational modeling predict the biological targets of this compound, and what experimental validation strategies are recommended?
Q. Advanced Research Focus
- Computational Approaches :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PyMOL, AutoDock) to identify binding affinities. The pyridazine ring may target ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories.
- Experimental Validation :
- In Vitro Assays : Kinase inhibition profiling (e.g., EGFR, BRAF) using fluorescence polarization.
- SPR/BLI : Quantify binding kinetics (ka/kd) for top candidates .
Discrepancies between computational and experimental results require re-evaluation of force field parameters or protonation states .
What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., anticancer vs. anti-inflammatory assays) to identify assay-specific biases.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., butoxy vs. methoxy groups) to isolate pharmacophores. For example, 4-butoxy derivatives show enhanced lipophilicity (logP ~3.5) compared to methoxy analogs, impacting membrane permeability .
- Standardized Replication : Repeat assays under uniform conditions (e.g., cell line: MCF-7 vs. HeLa; serum concentration: 10% FBS) to minimize variability .
What are the key considerations for designing in vivo pharmacokinetic studies for this compound?
Q. Advanced Research Focus
- Dosing Regimens :
- Oral Bioavailability : Pre-formulate with co-solvents (e.g., PEG 400) to address low aqueous solubility (<0.1 mg/mL predicted).
- Half-Life Estimation : Pilot studies in rodents (IV vs. PO administration) using LC-MS/MS for plasma concentration monitoring .
- Metabolite Identification :
- Liver Microsome Assays : Incubate with CYP3A4/CYP2D6 isoforms to detect oxidative metabolites (e.g., hydroxylation at the pyridazine ring).
- MS/MS Fragmentation : Characterize major metabolites via collision-induced dissociation (CID) .
How does the electronic nature of the pyridazine ring influence the compound’s reactivity and binding interactions?
Q. Advanced Research Focus
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) reveal electron-deficient regions on the pyridazine ring, favoring interactions with basic residues (e.g., lysine) in target proteins.
- Hammett Analysis : Substituents on pyridazine (e.g., methyl at C6) modulate σ values, affecting reaction rates in nucleophilic substitutions. The 6-methyl group enhances steric hindrance, reducing off-target binding .
What analytical methods are suitable for detecting degradation products under accelerated stability conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Hydrolytic Stress : Analyze at pH 1.2 (HCl) and pH 9.0 (NaOH) via UPLC-PDA. Major degradation pathways include amide hydrolysis and pyridazine ring oxidation .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via LC-MS for photolytic byproducts.
- Degradation Kinetics : Fit data to Arrhenius models to predict shelf-life at 25°C .
How can structural modifications improve the metabolic stability of this compound?
Q. Advanced Research Focus
- Isotere Replacement : Replace the ethylenediamine linker with a pyrrolidine ring to reduce CYP-mediated oxidation.
- Deuterium Labeling : Substitute labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism (KIE effect).
- Prodrug Strategies : Mask the amide as a pivaloyloxymethyl (POM) ester to enhance oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
